molecular formula C13H13N3O3S2 B3119941 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 256955-18-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3119941
CAS No.: 256955-18-7
M. Wt: 323.4 g/mol
InChI Key: UAKSXXKKCRMYGK-UHFFFAOYSA-N
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Description

This compound belongs to a class of acetamide derivatives featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a 1,3,4-thiadiazole moiety via a sulfanylacetamide bridge. The methyl substituent at the 5-position of the thiadiazole ring modulates steric and electronic effects, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-8-15-16-13(21-8)20-7-12(17)14-9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKSXXKKCRMYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126023
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256955-18-7
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256955-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a hybrid compound that incorporates a benzodioxin moiety and a thiadiazole structure. The biological activity of compounds containing the 1,3,4-thiadiazole scaffold has been widely documented, showcasing a range of pharmacological effects including antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to explore the biological activity of this specific compound through various studies and data.

Structural Overview

The molecular formula of this compound is C_{26}H_{24}N_{4}O_{3}S_{2}. The compound features a complex structure that can be represented in various formats such as SMILES and InChI:

  • SMILES : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
  • InChI : InChI=1S/C26H24N4O3S2/c1-18-7-10-21(11-8-18)34-16-24-28-29-26(30(24)20-5-3-2-4-6-20)35-17-25(31)27-19-9-12-22-23(15-19)33-14-13-32-22/h2-12,15H,13-14,16-17H2,1H3,(H,27,31)

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum activity against various pathogens. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial enzymes and cell membranes .

Anti-inflammatory Properties

Research indicates that compounds with thiadiazole structures can act as inhibitors of pro-inflammatory enzymes such as lipoxygenase. Molecular docking studies suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methylthiadiazole]acetamide could potentially inhibit 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. This suggests a pathway for developing anti-inflammatory agents based on this compound .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been documented through various in vivo studies. For instance, compounds containing this scaffold have shown efficacy in models of epilepsy by reducing seizure frequency and severity. The mechanism is believed to involve modulation of neurotransmitter systems and inhibition of excitatory pathways .

Case Studies and Research Findings

Study Findings
Thiadiazole Derivatives Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Molecular Docking Studies Indicated potential inhibition of 5-lipoxygenase by the compound.
Anticonvulsant Activity Demonstrated significant reduction in seizure activity in animal models.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related compounds in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance, derivatives of benzodioxane have shown promising results in inhibiting enzymes like α-glucosidase and acetylcholinesterase. The inhibition of these enzymes can lead to improved glycemic control and cognitive function in patients with T2DM and AD respectively .

Antimicrobial Properties

Compounds containing thiadiazole motifs are known for their antimicrobial activities. The incorporation of the thiadiazole group into the benzodioxin structure may enhance the antimicrobial efficacy against various pathogens. Preliminary studies suggest that these compounds exhibit significant antibacterial and antifungal properties .

Antioxidant Activity

The antioxidant properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been investigated due to their potential protective effects against oxidative stress-related diseases. Antioxidants play a crucial role in mitigating cellular damage caused by free radicals .

Drug Development

The unique structure of this compound positions it as a candidate for further drug development. Its ability to inhibit specific enzymes and its potential antimicrobial and antioxidant properties make it a valuable compound for pharmaceutical research.

Case Study 1: Diabetes Management

A study evaluated several benzodioxane derivatives for their inhibitory effects on α-glucosidase. Among them, a specific derivative exhibited an IC50 value comparable to standard antidiabetic drugs. This suggests that modifications leading to compounds like this compound could yield effective antidiabetic agents .

Case Study 2: Neuroprotection

Research on acetylcholinesterase inhibitors has indicated that certain benzodioxane derivatives can enhance cognitive function in models of Alzheimer's disease. The tested compounds demonstrated significant neuroprotective effects by preventing acetylcholine breakdown .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations in Thiadiazole Substituents

Key analogs differ in substituents at the 5-position of the thiadiazole ring. These modifications impact physicochemical properties and biological activity:

Compound Name Substituent on Thiadiazole Molecular Weight (g/mol) XLogP3 Key Properties/Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Methyl 349.4 2.8* Moderate lipophilicity; antibacterial
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-benzyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Benzyl 425.5 4.1 Higher lipophilicity; cytotoxic
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 4-Methoxybenzyl 455.5 3.9 Enhanced solubility; antifungal
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-(1-naphthylmethyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1-Naphthylmethyl 481.6 5.4 High molecular weight; antitumor

*Estimated via analogous thiadiazole derivatives .

Key Observations :

  • Antibacterial Activity : The methyl-substituted derivative exhibits broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), comparable to oxadiazole analogs but with reduced hemolytic toxicity (HC50 > 200 µg/mL) .
  • Cytotoxicity : Benzyl and naphthyl derivatives show higher cytotoxicity (IC50: 10–25 µM against HeLa cells), likely due to enhanced intercalation with cellular DNA .
Heterocycle Replacement: Thiadiazole vs. Oxadiazole

Replacing the thiadiazole ring with oxadiazole alters electronic density and hydrogen-bonding capacity:

Compound Class Heterocycle Antibacterial MIC (µg/mL) Cytotoxicity (HC50, µg/mL)
Thiadiazole derivatives 1,3,4-Thiadiazole 2–8 >200
Oxadiazole derivatives 1,3,4-Oxadiazole 4–16 150–200

Findings :

  • Thiadiazole derivatives generally outperform oxadiazole analogs in antibacterial potency due to stronger sulfur-mediated hydrophobic interactions with bacterial enzymes .
  • Oxadiazole derivatives exhibit slightly higher cytotoxicity, possibly due to increased oxidative stress .
Pharmacokinetic Profiling
  • Metabolic Stability : Methyl-substituted thiadiazole derivatives show t1/2 > 4 hours in human liver microsomes, whereas naphthylmethyl analogs undergo rapid CYP450-mediated oxidation (t1/2 < 1 hour) .
  • Plasma Protein Binding : Benzodioxin-thiadiazole hybrids exhibit 85–92% plasma protein binding, independent of substituent size .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how are intermediates characterized? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzodioxin-6-amine derivatives react with sulfonyl chlorides or activated thiol-containing intermediates under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to form sulfonamide or thioether linkages . Lithium hydride in DMF is often used to catalyze alkylation or acylation steps . Intermediates are characterized via IR (to confirm amide C=O stretches ~1650–1700 cm⁻¹), ¹H NMR (to verify aromatic protons and methylene groups in the benzodioxin and thiadiazole moieties), and elemental analysis (to validate purity ≥95%) .

Reaction Optimization via Design of Experiments (DoE)

Q: How can researchers optimize reaction conditions for higher yields while minimizing experimental iterations? A: Statistical DoE methods, such as factorial designs or response surface methodology (RSM), allow systematic variation of parameters (e.g., temperature, pH, molar ratios) to identify optimal conditions. For example, a central composite design could reduce the number of experiments by 40–60% while modeling interactions between variables like reaction time and solvent polarity . Post-optimization validation via HPLC or LC-MS ensures reproducibility .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the antibacterial and enzymatic inhibitory potential of this compound? A:

  • Antibacterial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Staphylococcus aureus and Gram-negative strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via crystal violet staining .
  • Enzyme inhibition : Lipoxygenase or α-glucosidase inhibition assays are performed spectrophotometrically. For α-glucosidase, measure residual enzyme activity at 405 nm using p-nitrophenyl-α-D-glucopyranoside as a substrate . Dose-response curves (IC₅₀ values) are derived using non-linear regression analysis .

Advanced Mechanistic Studies

Q: How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values across studies) be resolved methodologically? A: Contradictions may arise from assay variability (e.g., enzyme source, buffer composition). Standardize protocols using WHO-recommended reference strains or recombinant enzymes. Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) and apply multivariate analysis to isolate confounding variables . Feedback loops integrating computational docking (e.g., AutoDock Vina) can reconcile discrepancies by identifying off-target interactions .

Computational-Experimental Integration

Q: What advanced strategies combine computational modeling with experimental validation for reaction design? A: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction pathways. ICReDD’s workflow couples these with cheminformatics tools to prioritize synthetic routes . Experimental validation via in situ FTIR or Raman spectroscopy tracks intermediate formation, enabling iterative refinement of computational models .

Structural Elucidation Challenges

Q: How can researchers address ambiguities in structural characterization beyond basic spectroscopy? A: X-ray crystallography resolves complex stereochemistry (e.g., confirming the thiadiazole sulfanyl group’s orientation) . For amorphous solids, dynamic NMR (e.g., EXSY experiments) or high-resolution mass spectrometry (HRMS) with ion mobility distinguishes isobaric species .

Reaction Mechanism Elucidation

Q: What methodologies elucidate the catalytic or kinetic mechanisms underlying this compound’s synthesis? A: Isotopic labeling (e.g., ¹⁸O in acetamide carbonyl groups) tracks atom transfer pathways via MS/MS fragmentation . Kinetic isotope effects (KIEs) measured using deuterated substrates reveal rate-limiting steps. Transient absorption spectroscopy monitors short-lived intermediates (e.g., radical species) in photochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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